(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
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Description
(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Integrase Inhibitory Activity
The compound, under the broader category of spiroundecane(ene) derivatives, has been studied for its potential inhibitory effects on the human immunodeficiency virus integrase (IN). Spiroundecane(ene) derivatives have demonstrated the ability to inhibit both 3'-processing and strand transfer reactions catalyzed by IN. These findings suggest the potential for these compounds, including variants of the (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one, to serve as a novel chemotype of IN inhibitors in HIV treatment (Shults et al., 2007).
Prins Cascade Cyclization
A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, highlighting the utility of the compound in chemical synthesis methodologies. This research marks the first report of synthesizing spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, indicating the compound's utility in creating complex chemical structures (Reddy et al., 2014).
Reactions with Dienophiles
The compound's reactions with dienophiles have been extensively studied, leading to the formation of various structurally complex products. These reactions are crucial in expanding the chemical space and understanding the reactivity and potential applications of the compound in synthesizing new chemical entities (Mironov et al., 2016).
Enantioselective Synthesis from Carbohydrates
The compound has been involved in the enantioselective synthesis of spiro-ring compounds from carbohydrates, indicating its relevance in stereospecific syntheses and potential applications in developing chiral pharmaceutical agents (Chan et al., 1982).
Properties
IUPAC Name |
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(furan-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(3-2-13-4-11-18-12-13)16-7-5-15(6-8-16)19-9-1-10-20-15/h2-4,11-12H,1,5-10H2/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJPJZKAJCKMCM-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=COC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=COC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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